4-methyl-2-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-1(2H)-phthalazinone -

4-methyl-2-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-1(2H)-phthalazinone

Catalog Number: EVT-4196292
CAS Number:
Molecular Formula: C26H25N5O5S
Molecular Weight: 519.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

  • Compound Description: 873140 is a potent allosteric antagonist of the CCR5 receptor, exhibiting antiviral effects against HIV-1. []
  • Relevance: Although structurally distinct from the target compound, 873140 highlights the relevance of exploring heterocyclic and substituted aromatic systems for potential antiviral activity. The presence of a piperazine ring in the target compound suggests a potential for interaction with similar biological targets as 873140, albeit through different mechanisms. Further investigation into the structure-activity relationship of 4-methyl-2-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-1(2H)-phthalazinone with regards to CCR5 antagonism might be worthwhile. []

N2‐(Phenoxyacetyl)‐N‐[4‐(1‐piperidinylcarbonyl)benzyl]glycinamide (14)

  • Compound Description: Compound 14 acts as an anti-HIV-1 agent by targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. []
  • Relevance: The shared presence of a substituted piperazine ring in both compound 14 and 4-methyl-2-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-1(2H)-phthalazinone indicates a potential for exploring this structural motif for antiviral activity. While their mechanisms of action may differ, the similarity warrants further investigation into the target compound's potential interaction with HIV-1 MA or related viral proteins. []

2‐(4‐{[3‐(4‐Fluorophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (7)

  • Compound Description: Compound 7 demonstrates potent anti-HIV-1 activity by competing with PI(4,5)P2 for binding to HIV-1 MA, similar to compound 14. []
  • Relevance: This compound's structure, particularly the presence of a substituted piperazine ring, further strengthens the rationale for investigating the antiviral properties of 4-methyl-2-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-1(2H)-phthalazinone. The recurrence of this structural motif within the context of HIV-1 inhibition suggests a possible trend and warrants further investigation into the target compound's potential for similar activity. []

4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl) cyclic amides

  • Compound Description: This series of compounds was synthesized and evaluated as potential atypical antipsychotic agents due to their mixed dopamine D2/serotonin 5-HT2 receptor antagonist activity. []
  • Relevance: The target compound shares a core structure with this series, specifically the presence of a 4-substituted piperazine ring linked to an aromatic system. While the target compound features a phthalazinone moiety instead of a cyclic amide, the structural similarity suggests that 4-methyl-2-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-1(2H)-phthalazinone might also exhibit affinity for dopamine and serotonin receptors. Investigating its binding profile against these targets could reveal potential antipsychotic activity. []

2-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)butyl)-1-isoindolinone (31)

  • Compound Description: This compound, belonging to the broader class of 4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl) cyclic amides, demonstrated promising in vitro and in vivo activity as a potential atypical antipsychotic agent with low extrapyramidal side effects. []
  • Relevance: The significant structural similarity between compound 31 and 4-methyl-2-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-1(2H)-phthalazinone reinforces the potential of the latter to interact with dopamine and serotonin receptors. The presence of a bulky, hydrophobic group attached to the piperazine ring, albeit different in structure, further strengthens this link. []

(+-)-Cis-2-(4-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)-butyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone hydrochloride (52)

  • Compound Description: This compound, another member of the 4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl) cyclic amides, exhibited potent in vivo activity and low extrapyramidal side effects, suggesting potential as an atypical antipsychotic. []
  • Relevance: Notably, compound 52 shares the closest structural resemblance to 4-methyl-2-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-1(2H)-phthalazinone among all the compounds discussed. Both possess a phthalazinone moiety linked to a 4-substituted piperazine ring via a butyl chain. This high degree of structural similarity strongly suggests that the target compound might possess a similar pharmacological profile, specifically regarding dopamine and serotonin receptor interactions and potential antipsychotic activity. []

Properties

Product Name

4-methyl-2-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-1(2H)-phthalazinone

IUPAC Name

4-methyl-2-[5-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-nitrophenyl]phthalazin-1-one

Molecular Formula

C26H25N5O5S

Molecular Weight

519.6 g/mol

InChI

InChI=1S/C26H25N5O5S/c1-18-7-10-21(11-8-18)37(35,36)29-15-13-28(14-16-29)20-9-12-24(31(33)34)25(17-20)30-26(32)23-6-4-3-5-22(23)19(2)27-30/h3-12,17H,13-16H2,1-2H3

InChI Key

VKRVJDQWFURUPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4C(=O)C5=CC=CC=C5C(=N4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.